Allyl N-hexyl ether

Description

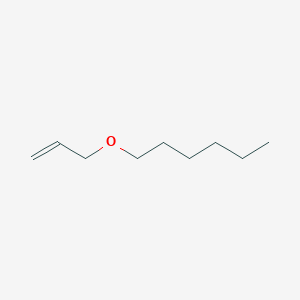

Structure

2D Structure

3D Structure

Properties

CAS No. |

3295-94-1 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-prop-2-enoxyhexane |

InChI |

InChI=1S/C9H18O/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-9H2,1H3 |

InChI Key |

SNUXIIWZWKDULZ-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC=C |

Canonical SMILES |

CCCCCCOCC=C |

Other CAS No. |

3295-94-1 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Allyl N Hexyl Ether

Established Synthetic Pathways for Allyl Ethers

The synthesis of allyl ethers, including Allyl N-hexyl ether, has historically relied on several robust and well-documented chemical reactions. These pathways are characterized by their reliability and broad applicability.

The most prominent and widely utilized method for synthesizing ethers is the Williamson ether synthesis. researchgate.netacs.org This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comrichmond.edu In the context of this compound, the synthesis involves the reaction of a hexoxide ion with an allyl halide, typically allyl bromide. The hexoxide nucleophile is generated in situ by treating n-hexanol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). richmond.eduias.ac.in

The general scheme for this reaction is as follows:

Deprotonation: CH₃(CH₂)₅OH + Base → CH₃(CH₂)₅O⁻Na⁺ + H-Base

Substitution: CH₃(CH₂)₅O⁻Na⁺ + CH₂=CHCH₂Br → CH₃(CH₂)₅OCH₂CH=CH₂ + NaBr

This method is highly effective for primary alcohols like n-hexanol and primary halides like allyl bromide, as it minimizes competing elimination reactions. masterorganicchemistry.com Variations of this synthesis include using phase-transfer catalysts (PTC) to facilitate the reaction in two-phase systems under milder conditions, often resulting in high yields. mdpi.com Solvent-free conditions, using solid KOH pellets, have also been developed as a convenient and efficient alternative. ias.ac.in

Table 1: Representative Conditions for Williamson Ether Synthesis of Allyl Ethers This table illustrates common conditions for the Williamson synthesis, applicable to the formation of this compound based on similar preparations.

| Alcohol | Allylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

| Various Alcohols | Allyl Bromide | Solid KOH | None (Solvent-free) | Room Temp. | High | ias.ac.in |

| Phenols/Alcohols | Allyl Bromide | K₂CO₃ | Acetone | Reflux | Good | researchgate.net |

| Benzyl Alcohol | Allyl Bromide | Solid KOH | None (Solvent-free) | Room Temp., 4.5h | 96% | ias.ac.in |

| 4-tert-butylphenol | Allyl Bromide | PTC | Dichloromethane/Water | Room Temp. | Good | acs.org |

Once synthesized, the allyl group in this compound serves as a functional handle for further chemical transformations, notably through catalytic hydrogenation or reduction. This process is a derivatization strategy rather than a primary synthesis of the ether itself. Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond of the allyl group, converting it into a propyl group. This reaction transforms this compound into n-hexyl propyl ether.

CH₃(CH₂)₅OCH₂CH=CH₂ + H₂ --(Catalyst)--> CH₃(CH₂)₅OCH₂CH₂CH₃

Palladium and platinum nanoparticles are commonly employed as catalysts for the hydrogenation of allyl alcohols and related compounds. rsc.orgrsc.org Palladium catalysts, in particular, are widely studied for various hydrogenation reactions. tandfonline.com While platinum catalysts tend to produce the saturated alcohol (or ether) with high selectivity, palladium catalysts can sometimes lead to isomerization byproducts in addition to the desired saturated product. rsc.org

Alternatively, the entire allyl group can be cleaved from the ether through reductive processes, a reaction known as deallylation. This regenerates the parent alcohol, n-hexanol. Various systems can achieve this, including those using nickel complexes cas.czorganic-chemistry.org or samarium(II) iodide. organic-chemistry.org

Beyond the Williamson synthesis, other conventional methods for forming ether linkages exist. These include acid-catalyzed etherification, where an alcohol reacts with another alcohol in the presence of a strong acid, leading to dehydration. More relevant to allyl ethers is the acid-catalyzed reaction between an alcohol and allyl alcohol. mdpi.com

Transition-metal-catalyzed methods have also emerged to circumvent the drawbacks of the Williamson synthesis, such as the need for stoichiometric base and the generation of salt waste. acs.org For instance, iron(III) complexes can catalyze the dehydrative etherification of alcohols. acs.org Another approach involves the hydroalkoxylation of allenes with alcohols, catalyzed by gold complexes, which yields allylic ethers with high regio- and stereoselectivity. organic-chemistry.org

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes not only efficiency but also stereochemical control and sustainability. These principles have driven the development of advanced methods applicable to the synthesis of complex ethers.

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for creating more complex, substituted allyl ethers that are valuable in natural product synthesis. redalyc.orgnih.gov These advanced methods provide precise control over the geometry of the double bond (E/Z selectivity) or the configuration of new stereocenters.

Several powerful strategies have been developed:

The Kocienski-Julia Olefination: This method provides a highly efficient and stereoselective route to allylic ethers and alcohols, yielding products with strong (E)-selectivity. acs.orgorganic-chemistry.org

Claisen Rearrangement: The acs.orgacs.org-sigmatropic rearrangement of specifically synthesized allyl vinyl ethers is a highly stereoselective method for forming new carbon-carbon bonds, which is foundational in the synthesis of many complex natural products starting from allylic alcohols. redalyc.org

Asymmetric Allylic Substitution: Chiral catalysts can mediate the substitution of allylic carbonates or acetates with nucleophiles, including alcohols and phenols, to produce chiral allyl ethers with high enantioselectivity. rsc.orgrsc.org

Catalytic Cross-Metathesis: Molybdenum-based catalysts can promote the Z-selective cross-metathesis of secondary allylic ethers, allowing for the synthesis of the less thermodynamically stable Z-alkene isomers. nih.gov

Table 2: Comparison of Advanced Stereoselective Methods for Allyl Ether Synthesis

| Method | Key Feature | Typical Outcome | Catalyst/Reagent | Reference |

| Kocienski-Julia Olefination | Reaction of aldehydes with β-trialkylsilyloxy sulfones | High (E)-selectivity for the double bond | Base (e.g., KHMDS) | acs.orgorganic-chemistry.org |

| Claisen Rearrangement | acs.orgacs.org-Sigmatropic rearrangement | Stereoselective C-C bond formation | Thermal or Acid-catalyzed | acs.orgredalyc.org |

| Asymmetric Allylic Substitution | Reaction of MBH carbonates with phenols | High enantioselectivity (chiral ethers) | Chiral Amine Organocatalyst | rsc.orgrsc.org |

| Catalytic Cross-Metathesis | Olefin metathesis | High (Z)-selectivity for the double bond | Mo- or W-based complexes | nih.gov |

A major focus of modern chemical synthesis is the development of environmentally benign processes. alfa-chemistry.com For ether synthesis, this involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient conditions.

Key green strategies applicable to this compound synthesis include:

Halogen-Free Allylating Agents: To avoid the formation of salt byproducts inherent in the Williamson synthesis, alternative allylating agents like allyl alcohol and allyl carbonates are used. mdpi.com

Green Solvents and Catalysts: Reactions can be performed in environmentally friendly solvents like polyethylene (B3416737) glycol (PEG), which can also act as the catalyst in some cases. rsc.org The use of solid acid catalysts, which are reusable and reduce waste, is another important approach, particularly in reactions like the Claisen rearrangement. acs.org

Solvent-Free Reactions: Performing reactions without a solvent, such as the synthesis of allyl ethers using solid KOH, simplifies workup, reduces waste, and is often more energy-efficient. ias.ac.in

Electrochemical Methods: Electrochemical synthesis represents a modern, green approach that can generate reactive intermediates under mild conditions without the need for harsh chemical oxidants or reductants. acs.org This has been applied to the synthesis of sterically hindered ethers from alcohols. acs.org

These sustainable approaches are crucial for reducing the environmental footprint of chemical manufacturing, aligning the production of compounds like this compound with the principles of green chemistry. alfa-chemistry.com

Optimization of Reaction Parameters in Allyl Ether Synthesis

The synthesis of allyl ethers, including this compound, is significantly influenced by reaction conditions. Optimizing parameters such as solvent systems, temperature, and pressure is crucial for maximizing yield and reaction efficiency. The Williamson ether synthesis is a common and adaptable method for preparing such compounds, involving the reaction of an alkoxide with an allyl halide.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of allyl ethers, directly impacting reaction rates and yields. Polar aprotic solvents are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. numberanalytics.com

Research into the Williamson ether synthesis demonstrates the superior performance of dimethyl sulfoxide (B87167) (DMSO) compared to other solvents. cdnsciencepub.com In one comparison for a similar ether, replacing the alcohol solvent with DMSO increased the product yield from 61% to 95% while reducing the total reaction time. cdnsciencepub.com The enhanced solvating power of DMSO for the transition state is credited with this improvement. Similarly, dimethylformamide (DMF) is another effective polar aprotic solvent for this reaction. numberanalytics.com

While highly effective, solvents like DMSO and DMF present certain environmental and safety concerns. As a result, "green chemistry" approaches have explored alternatives. For instance, using ethanol (B145695) with a weaker base like potassium carbonate can still achieve respectable yields, offering a more environmentally benign option. The choice of solvent can also be influenced by the specific synthetic strategy; for example, iridium-catalyzed allylation of n-hexanol has been shown to proceed with high yields in non-polar solvents like toluene. nih.gov The efficiency of the reaction in various solvents highlights the importance of solvent screening in process optimization. frontiersin.org

Table 1: Effect of Solvent on Williamson Ether Synthesis Yields This table provides illustrative data based on findings for similar ether syntheses.

| Solvent | Base | Typical Yield (%) | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | KOtBu | 95 | |

| Dimethylformamide (DMF) | NaH | 85-92 | numberanalytics.com |

| Ethanol | K₂CO₃ | 82 | |

| Toluene | K₃PO₄ | 77 | nih.gov |

| Tetrahydrofuran (B95107) (THF) | K₃PO₄ | Low Yields | nih.gov |

Temperature and Pressure Effects on Ether Formation Kinetics

Systematic studies on related allyl ethers have shown that even modest changes in temperature can lead to significantly different product distributions. capes.gov.br For instance, at one temperature, the primary product might be the result of a Claisen rearrangement, while at a higher temperature, a cyclized product could dominate. capes.gov.br This demonstrates the necessity of precise temperature control to ensure the selective formation of this compound.

Pressure is a less commonly adjusted parameter in standard laboratory-scale ether synthesis but can be employed in industrial processes or specific reaction setups. Applying pressure can increase the concentration of gaseous reactants or raise the boiling point of a low-boiling solvent, allowing the reaction to be run at higher temperatures. numberanalytics.com Some patented procedures for ether synthesis specify conducting the reaction under pressure, such as at 0.2 MPa, to facilitate the process. google.com

Table 2: General Effects of Temperature on Allyl Ether Synthesis

| Temperature | Effect on Reaction Rate | Potential Side Reactions | Reference |

|---|---|---|---|

| Low | Slow reaction kinetics | Incomplete conversion | frontiersin.org |

| Moderate (e.g., 60-110°C) | Optimal rate for many syntheses | Dependent on substrate and conditions | cdnsciencepub.comgoogle.com |

| High (e.g., >130°C) | Very fast reaction kinetics | Increased elimination, rearrangement, or decomposition | numberanalytics.comcapes.gov.brgoogle.com |

Analytical Verification of this compound Products

Following synthesis, the identity and purity of the this compound product must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (NMR, IR)

Infrared (IR) spectroscopy is a key tool for identifying functional groups. For this compound, the most characteristic feature in its IR spectrum is a strong absorption band corresponding to the C-O-C asymmetric stretching vibration, which is expected to appear in the 1050-1150 cm⁻¹ region. pressbooks.pub The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the consumption of the n-hexanol starting material.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the allyl and hexyl groups. Protons on the carbon adjacent to the ether oxygen (-O-CH₂ -CH₂) are deshielded and expected to appear in the 3.4-4.5 ppm range. pressbooks.publibretexts.org The vinylic protons of the allyl group would appear further downfield, typically between 5.0 and 6.0 ppm, while the allylic protons (-O-CH₂-CH=CH₂) would be found near 4.0 ppm.

¹³C NMR: In the carbon NMR spectrum, the carbon atoms bonded to the ether oxygen are significantly shifted downfield, appearing in the 50-80 ppm range. pressbooks.pub The sp² carbons of the allyl group's double bond would be observed between 115 and 135 ppm.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Values are estimates based on general principles of NMR spectroscopy.

| Group | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| -O-CH₂ -Hexyl | ¹H | ~3.4 | ~72 |

| -O-CH₂ -Allyl | ¹H | ~4.0 | ~70 |

| -CH=CH₂ | ¹H | ~5.2-5.4 | ~117 |

| -CH =CH₂ | ¹H | ~5.8-6.0 | ~134 |

| -CH₃ Hexyl | ¹H | ~0.9 | ~14 |

Chromatographic Analysis for Purity Assessment (GC-MS, GC-FID)

Chromatographic methods are essential for separating the final product from any unreacted starting materials, byproducts, or residual solvent, thereby assessing its purity.

Gas Chromatography (GC) is the primary technique used for volatile compounds like this compound. researchcommons.org The sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for both separation and identification. As components elute from the GC column, they enter a mass spectrometer, which provides a mass spectrum for each component. restek.com This allows for the unambiguous identification of the this compound peak and any impurities by comparing their fragmentation patterns to known databases. epa.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): When precise quantification is the goal, a Flame Ionization Detector (FID) is often used. rjptonline.org The FID response is generally proportional to the mass of carbon in the analyte, allowing for the accurate determination of the product's purity as a percentage of the total mixture. researchgate.net This technique is also valuable for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product over time.

Mechanistic Investigations of Allyl N Hexyl Ether Transformations

Isomerization Reactions of Allyl Ethers

The isomerization of allyl ethers, such as Allyl N-hexyl ether, involves the migration of the double bond from the C2-C3 position (allyl) to the C1-C2 position (propenyl). This transformation is of significant interest as it converts a relatively stable ether into a more reactive enol ether, a valuable intermediate in organic synthesis. The mechanisms driving this shift can be broadly categorized into base-catalyzed and transition metal-catalyzed routes.

Base-Catalyzed Isomerization Mechanisms

Base-catalyzed isomerization typically proceeds through the formation of an anionic intermediate. Strong bases are generally required to abstract a proton from the carbon adjacent to the double bond and the ether oxygen.

The mechanism of base-catalyzed isomerization of allylic compounds involves the reversible formation of a carbanion intermediate. annualreviews.org This is established through deuterium (B1214612) exchange studies. When the isomerization is carried out in a deuterated solvent, such as deuteroethanol (C2H5OD), the resulting propenyl product incorporates deuterium atoms. annualreviews.orgresearchgate.net

For instance, in the base-catalyzed isomerization of allyl n-hexyl sulfide (B99878), a compound structurally related to this compound, the reaction with sodium ethoxide in deuteroethanol yields n-hexylpropenyl sulfide containing significant amounts of both mono- and dideuterated products. researchgate.net The incorporation of more than one deuterium atom indicates that the carbanion intermediate is formed reversibly and can exchange protons with the solvent multiple times before converting to the final product. annualreviews.org The process is initiated by the abstraction of a proton by the base to form an allylic carbanion. This carbanion is a resonance-stabilized species. Protonation (or deuteration) at the terminal carbon then yields the thermodynamically more stable propenyl isomer. mdma.ch The observation that the rate of isomerization can be faster than deuterium exchange in some systems suggests that internal return (reprotonation of the carbanion by the conjugate acid of the base without solvent exchange) can also occur. cdnsciencepub.comrice.edu

Deuterium Exchange in Base-Catalyzed Isomerization

| Reactant | Conditions | Observation | Mechanistic Implication |

|---|---|---|---|

| Allyl n-hexyl sulfide | Sodium ethoxide in Deuteroethanol | Formation of mono- and dideuterated n-hexylpropenyl sulfide. researchgate.net | Reversible formation of a carbanion intermediate that exchanges with the solvent. annualreviews.org |

A significant difference in reactivity is observed when comparing the base-catalyzed isomerization of this compound to its sulfur analog, Allyl N-hexyl sulfide. Under conditions where Allyl N-hexyl sulfide readily isomerizes to n-hexyl propenyl sulfide (e.g., refluxing with alcoholic sodium ethoxide), the isomerization of this compound is negligible. annualreviews.orgresearchgate.netresearchgate.net

This difference in reactivity highlights the greater ability of a sulfur atom, compared to an oxygen atom, to stabilize an adjacent carbanion. researchgate.net The stabilization by sulfur is attributed to the ability of its 3d orbitals to participate in bonding, delocalizing the negative charge of the carbanion intermediate. The ether oxygen, lacking available low-lying d-orbitals, is less effective at this stabilization, making the formation of the corresponding carbanion from this compound less favorable. Consequently, much harsher conditions are required to effect the isomerization of allyl ethers compared to their thioether counterparts. annualreviews.orgresearchgate.net

Comparative Reactivity in Base-Catalyzed Isomerization

| Compound | Conditions | Reactivity | Reason |

|---|---|---|---|

| Allyl N-hexyl sulfide | Refluxing with 3.7 M alcoholic sodium ethoxide | Isomerizes readily. researchgate.net | Sulfur effectively stabilizes the intermediate carbanion. researchgate.net |

| This compound | Refluxing with 3.7 M alcoholic sodium ethoxide | Negligible isomerization; reactant is recovered. annualreviews.orgresearchgate.net | Oxygen is less effective at stabilizing the intermediate carbanion. researchgate.net |

Transition Metal-Catalyzed Isomerization Mechanisms

Transition metal complexes offer alternative, often more efficient and selective, pathways for allyl ether isomerization under milder conditions compared to base-catalysis.

Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], are highly effective catalysts for the isomerization of allyl ethers to their corresponding 1-propenyl ethers. researchgate.netmdpi.com The generally accepted mechanism for this transformation is the hydride addition-elimination pathway. researchgate.netresearchgate.netcaltech.edu

The catalytic cycle is initiated by the coordination of the allyl ether's double bond to the ruthenium hydride species. This is followed by the migratory insertion of the olefin into the ruthenium-hydride bond. This insertion can occur in two ways: Markovnikov addition, which forms a secondary alkyl-ruthenium intermediate, or anti-Markovnikov addition, which forms a primary alkyl-ruthenium intermediate. For allyl ethers, the reaction proceeds via a Markovnikov addition directed by the ether's oxygen atom. caltech.edu Subsequent β-hydride elimination from the adjacent carbon atom regenerates the double bond in the isomerized (propenyl) position and restores the ruthenium hydride catalyst, which can then enter another catalytic cycle. researchgate.netnih.gov Isotopic labeling studies have demonstrated that this process involves an intermolecular hydrogen shift. researchgate.netcaltech.edu

Cobalt complexes provide another avenue for allyl ether isomerization, operating through a distinct mechanism involving hydrogen atom transfer (HAT). researchgate.netresearchgate.net In this process, a high-valent cobalt-hydride species, often generated in situ, acts as the key catalytic intermediate. chemrxiv.orgchinesechemsoc.org

The mechanism typically involves the cobalt-hydride catalyst abstracting a hydrogen atom from the allylic position of the ether. This homolytic cleavage generates a carbon-centered radical. chemrxiv.org This radical intermediate then undergoes rearrangement, and a subsequent hydrogen atom transfer back from the cobalt species completes the isomerization. This HAT process is particularly effective for the isomerization of substituted allyl ethers and demonstrates good chemoselectivity and functional group tolerance. researchgate.netresearchgate.net The specific stereochemical outcome of the reaction can be influenced by the ligand environment around the cobalt center. nih.gov

Cleavage and Rearrangement Pathways of this compound

The reactivity of this compound is dominated by the presence of the ether linkage and the allyl group. These functional groups allow for a range of chemical transformations, including cleavage of the carbon-oxygen bond and rearrangements involving the allylic double bond.

Ethereal Linkage Scission Studies

The cleavage of the ether bond in allyl ethers is a common strategy for deprotection in organic synthesis, as the allyl group is stable under many conditions but can be removed selectively. organic-chemistry.org Due to the general stability of the ether linkage, this scission typically requires specific reagents or catalysts. wikipedia.org The cleavage can proceed through different mechanisms depending on the reagents employed.

One major pathway involves the initial isomerization of the allyl ether to the more labile prop-1-enyl ether, which is then easily hydrolyzed under mild acidic conditions. organic-chemistry.org For instance, a combination of a nickel-hydride precatalyst and a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) can effectively cleave the O-allyl group. organic-chemistry.org The nickel catalyst facilitates the migration of the double bond to form the enol ether intermediate, which is then hydrolyzed by the acid to yield n-hexanol and propionaldehyde. organic-chemistry.org

Palladium(0) complexes are also widely used for allyl ether cleavage. researchgate.net In these reactions, the palladium catalyst coordinates to the double bond, forming a π-allyl-palladium complex. This activation allows a nucleophile to attack, leading to the cleavage of the C-O bond. organic-chemistry.org Various nucleophiles, such as those derived from barbituric acid, can be used for this purpose under neutral conditions. researchgate.net

Alternative methods utilize strong bases or organometallic reagents. Reagents like tert-butyllithium (B1211817) can induce cleavage of allylic ethers at low temperatures via an SN2' process, where the organolithium attacks the terminal carbon of the allyl group. organic-chemistry.org Low-valent titanium species have also been shown to catalyze the C-O bond cleavage of allyl ethers. researchgate.net

| Reagent/Catalyst System | Proposed Mechanism | Products from this compound | Reference |

| Ni-H precatalyst / Brønsted Acid | Isomerization to enol ether followed by acid hydrolysis | n-Hexanol, Propionaldehyde | organic-chemistry.org |

| Pd(0) / Barbituric acid derivative | Formation of π-allyl-palladium complex, nucleophilic attack | n-Hexanol, Allylated nucleophile | organic-chemistry.orgresearchgate.net |

| tert-Butyllithium | SN2' nucleophilic attack | n-Hexanol, 4,4-dimethyl-1-pentene | organic-chemistry.org |

| Ti(O-i-Pr)₄ / Mg / Me₃SiCl | Reductive cleavage by low-valent titanium | n-Hexanol | researchgate.net |

Intramolecular Rearrangements of the Allyl Moiety

The allyl group in this compound can undergo several intramolecular rearrangements. The most significant of these is the migration of the carbon-carbon double bond. An allylic rearrangement, or allylic shift, involves the shift of the double bond from the C2-C3 position to the C1-C2 position of the propyl group. lscollege.ac.inyoutube.com

This isomerization is often a key step in cleavage reactions, converting the allyl ether into a prop-1-enyl ether. organic-chemistry.org This transformation can be catalyzed by strong bases like potassium tert-butoxide (KOtBu) or by various transition metal complexes. organic-chemistry.orgresearchgate.net For example, cobalt(II) salen complexes can catalyze the oxidative isomerization of allyl ethers to provide Z-enol ethers with high geometric control. organic-chemistry.org Nickel-catalyzed isomerization is also an efficient method that precedes the hydrolytic cleavage of the ether. organic-chemistry.org

While the Claisen rearrangement is a well-known lscollege.ac.inlscollege.ac.in-sigmatropic rearrangement for allyl aryl ethers and allyl vinyl ethers, it is not a typical pathway for simple allyl alkyl ethers like this compound under standard thermal conditions. libretexts.orgorganic-chemistry.org The reaction requires either a vinyl ether or an aromatic ring system to proceed through its characteristic concerted, six-membered cyclic transition state. libretexts.orgnumberanalytics.com

| Catalyst/Reagent | Rearrangement Type | Product from this compound | Reference |

| Potassium tert-butoxide (KOtBu) | Isomerization | n-Hexyl prop-1-enyl ether | organic-chemistry.org |

| Nickel Hydride Complex | Isomerization | n-Hexyl prop-1-enyl ether | organic-chemistry.org |

| Cobalt(II) Salen Complex / Oxidant | Oxidative Isomerization | n-Hexyl prop-1-enyl ether (Z-isomer) | organic-chemistry.org |

Oxidative and Reductive Reactivity of this compound

The unsaturated allyl group provides a site for various oxidative and reductive transformations, allowing for the selective modification of this part of the molecule while leaving the ether linkage and hexyl chain intact.

Selective Oxidation Studies on the Unsaturated Linkage

The double bond of the allyl group in this compound is susceptible to selective oxidation. A primary reaction is epoxidation, which converts the alkene into an epoxide, (2-(hexyloxymethyl)oxirane). This can be achieved using various oxidizing agents. Peroxy acids are common reagents for this transformation. google.com

Transition metal catalysts in combination with hydroperoxides offer another effective method. For instance, a process using an organic hydroperoxide in the presence of a transition metal complex catalyst can achieve high yields of epoxidation for aryl allyl ethers, a methodology applicable to alkyl allyl ethers as well. google.comgoogle.com Titanium-salalen complexes have been reported to be outstanding catalysts for the syn-selective epoxidation of allylic ethers using aqueous hydrogen peroxide. nih.gov The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols, and related principles can be applied to the oxidation of allyl ethers. libretexts.org

Another oxidative pathway is the Wacker-type oxidation, which selectively converts a terminal alkene into a methyl ketone. doi.org Using a palladium catalyst system, such as Pd(OAc)₂ with a polyoxometalate like H₅PV₂Mo₁₀O₄₀ as a re-oxidant, allyl phenyl ethers can be oxidized to the corresponding methyl ketones. doi.org Applying this to this compound would be expected to yield 1-(hexyloxy)propan-2-one.

| Reagent/Catalyst System | Reaction Type | Product from this compound | Reference |

| Peroxy acid (e.g., m-CPBA) | Epoxidation | 2-(Hexyloxymethyl)oxirane | google.com |

| Titanium Salalen Complex / H₂O₂ | Epoxidation | 2-(Hexyloxymethyl)oxirane | nih.gov |

| Pd(OAc)₂ / H₅PV₂Mo₁₀O₄₀ / O₂ | Wacker-type Oxidation | 1-(Hexyloxy)propan-2-one | doi.org |

| Ethene-utilizing Bacteria | Stereoselective Epoxidation | (S)-2-(Hexyloxymethyl)oxirane | nih.gov |

Controlled Reduction of the Allyl Group

The allyl group can be selectively reduced to a propyl group, converting this compound into n-hexyl propyl ether. The most common method for this transformation is catalytic hydrogenation. This reaction involves treating the ether with hydrogen gas (H₂) over a metal catalyst.

Palladium and platinum catalysts are highly effective for the hydrogenation of double bonds. tandfonline.com For example, palladium or platinum nanoparticles have been used to catalyze the hydrogenation of allyl alcohols to saturated alcohols, and these catalysts are also effective for the reduction of allyl ethers. rsc.orgrsc.org Palladium on carbon (Pd/C) is a standard, robust catalyst for such reductions. tandfonline.com

Specific catalytic systems have been reported for the reduction of allyl ethers. One such system employs zirconocene (B1252598) dichloride (ZrCl₂Cp₂) in combination with a hydride source like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This method facilitates the selective hydrogenation of the allyl group.

| Reagent/Catalyst System | Reaction Type | Product from this compound | Reference |

| H₂ / Pd/C | Catalytic Hydrogenation | n-Hexyl propyl ether | tandfonline.com |

| H₂ / Pt or Pd Nanoparticles | Catalytic Hydrogenation | n-Hexyl propyl ether | rsc.orgrsc.org |

| Zirconocene dichloride / LiAlH₄ | Catalytic Hydrogenation | n-Hexyl propyl ether |

Computational Chemistry and Theoretical Studies on Allyl N Hexyl Ether

Quantum Chemical Characterization

Quantum chemical methods are fundamental to characterizing the intrinsic properties of allyl n-hexyl ether, offering insights into its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of molecules like this compound. bolivianchemistryjournal.orgresearchgate.net This method balances computational cost and accuracy, making it suitable for calculating a range of molecular properties. researchgate.net DFT calculations can determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Furthermore, DFT is instrumental in predicting reactivity. By mapping the electrostatic potential onto the electron density surface, regions susceptible to nucleophilic or electrophilic attack can be identified. This information is invaluable for predicting how this compound will behave in various chemical environments and for designing synthetic pathways.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comossila.com These orbitals are at the frontier of electron occupancy and are the primary participants in chemical reactions. ossila.com

For this compound, the HOMO is expected to be localized primarily on the allyl group's C=C double bond, which is the most electron-rich part of the molecule. The LUMO, conversely, would also be associated with the allyl group, specifically the antibonding π* orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ossila.com A smaller gap generally suggests higher reactivity.

FMO analysis is crucial for predicting the outcomes of pericyclic reactions, such as the Claisen rearrangement, which allyl ethers can undergo. scielo.org.boredalyc.org The symmetry and energy levels of the frontier orbitals dictate whether a reaction is thermally or photochemically allowed and can explain the stereoselectivity of the products formed.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Location | Primarily on the C=C bond of the allyl group | Site of electrophilic attack |

| LUMO Location | Primarily on the antibonding π* orbital of the allyl group | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and spectral properties |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility. mdpi.com

For this compound, MD simulations can explore the vast conformational space arising from the rotation around the single bonds in the n-hexyl chain and the C-O-C ether linkage. These simulations, often performed in a simulated solvent environment to mimic real-world conditions, can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformational states. researchgate.net

Understanding the conformational landscape is critical as the shape of the molecule can significantly influence its reactivity and physical properties. For example, certain conformations may be more favorable for participating in a specific reaction, and the flexibility of the hexyl chain can affect how the molecule packs in the solid state or interacts with a surface.

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transition state geometries. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can provide a step-by-step mechanistic picture.

A likely synthetic route to this compound is the Williamson ether synthesis, involving the reaction of an n-hexyl halide with allyl alcohol in the presence of a base. Computational studies can model this S\textsubscript{N}2 reaction, calculating the activation energy barrier and the geometry of the transition state where the new C-O bond is forming as the halide is displaced. acs.org

Furthermore, reactions like the Claisen rearrangement of allyl ethers can be investigated in detail. nsf.gov Theoretical calculations can identify the chair-like or boat-like transition state structures, determine their relative energies, and explain the observed stereoselectivity of the products. redalyc.org By locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy, chemists can gain a deep understanding of the factors that control the reaction rate and outcome. researchgate.net

Table 2: Computationally Studied Parameters in this compound Reactions

| Reaction Type | Key Computational Insights | Relevant Methods |

| Williamson Ether Synthesis | Activation energy, transition state geometry of S\textsubscript{N}2 reaction | DFT, IRC Calculations |

| Claisen Rearrangement | Geometries and energies of chair/boat transition states, stereochemical outcome | DFT, Transition State Theory |

| Radical Reactions | Bond dissociation energies, stability of radical intermediates | DFT, Ab Initio Methods |

Computational Resolution of Experimental Mechanistic Ambiguities

Often, experimental data alone may not be sufficient to definitively distinguish between several plausible reaction mechanisms. In such cases, computational chemistry can play a decisive role in resolving these ambiguities. nih.govchemrxiv.org

For instance, if a reaction involving this compound could proceed through either a concerted pericyclic pathway or a stepwise ionic or radical mechanism, computational studies can be employed to evaluate the energetics of each proposed route. scielo.org.bo By calculating the activation barriers for each potential pathway, the most energetically favorable mechanism can be identified.

A study on the reaction of allyl ethers with chlorosulfonyl isocyanate, for example, used computational methods to confirm that the reaction proceeds via a competitive S\textsubscript{N}i and S\textsubscript{N}1 mechanism, with the preferred pathway depending on the stability of the carbocation intermediate. chemrxiv.org Similarly, if experimental results for a reaction of this compound were to show the formation of unexpected byproducts, computational modeling could explore alternative reaction channels and transition states to explain their origin, providing a comprehensive understanding of the reaction's intricacies.

Applications of Allyl N Hexyl Ether in Advanced Organic Synthesis

Utilization as a Synthetic Reagent and Building Block

The primary application of allyl n-hexyl ether in synthesis is as a building block and a stable carrier of the valuable allyl functional group. The allyl group is a cornerstone of synthetic chemistry, and its incorporation into molecules often proceeds via precursors like allyl ethers.

One clear example of its use as a starting material is in the synthesis of 1-Propoxyhexane. In this transformation, this compound undergoes catalytic hydrogenation and reduction to yield the target saturated ether. The reaction demonstrates how the allyl group can be strategically modified while the hexyl ether portion of the molecule remains intact.

| Starting Material | Product | Reagents and Catalysts | Solvent | Yield | Reference |

| This compound | 1-Propoxyhexane | Hydrogen chloride (HCl), Lithium aluminium tetrahydride (LiAlH4), Zirconocene (B1252598) dichloride | Tetrahydrofuran (B95107) (THF) | ~70% |

Furthermore, the allyl group of this compound can serve as a protecting group for alcohols. The ether linkage is stable under a variety of acidic and basic conditions, allowing chemists to perform reactions on other parts of a complex molecule without affecting the protected alcohol. tandfonline.comorganic-chemistry.org The allyl group can then be selectively removed under mild conditions, often using transition metal catalysts, to reveal the original hydroxyl group. tandfonline.comorganic-chemistry.orgnih.gov This strategy is crucial in the multi-step synthesis of natural products and pharmaceuticals. organic-chemistry.org

Role in Homogeneous and Heterogeneous Catalytic Systems

The reactivity of the allyl group makes this compound a relevant substrate in various catalytic systems, particularly those involving transition metals. These reactions often proceed via the formation of a transition-metal allyl complex intermediate. wikipedia.org

In homogeneous catalysis , palladium and nickel complexes are widely used to transform allyl ethers. A common reaction is the isomerization of the allyl ether to its corresponding propenyl ether, which can be a key step in a deprotection sequence. tandfonline.comorganic-chemistry.org For instance, nickel-hydride catalysts can induce the migration of the double bond in alkyl allyl ethers to form an enol ether, which is then readily hydrolyzed. organic-chemistry.org Palladium(0) catalysts are also famously used for the deprotection (deallylation) of allyl ethers, often in the presence of a nucleophilic scavenger. nih.govorganic-chemistry.org The mechanism of these reactions involves the coordination of the palladium to the allyl group's double bond, forming a π-allyl palladium intermediate, which is then attacked by a nucleophile. rsc.orgacs.org

While specific examples of this compound in heterogeneous catalysis are less common, related systems highlight its potential. Ruthenium complexes have been shown to catalyze the isomerization of allylic ethers. cdnsciencepub.com The development of solid-supported catalysts, such as ionic liquids functionalized on silica, for reactions involving allyl ethers like allyl glycidyl (B131873) ether, points toward the expansion of heterogeneous methods in this area. researchgate.net

Development as a Specialized Solvent in Chemical Reactions

While ethers like diethyl ether and tetrahydrofuran are ubiquitous solvents, the use of functionalized ethers like this compound as a specialized solvent is a more nuanced application. Although not commonly employed as a bulk solvent, its physical and chemical properties can be relevant. For example, a related long-chain ether, allyl n-octyl ether, is noted for its use as a solvent in certain industrial processes. Diallyl ether is also used as a solvent in some chemical reactions. silverfernchemical.com

The most insightful data regarding its role in a reaction medium comes from studies where it is the substrate. Research on the base-catalyzed isomerization of this compound has shown that the reaction rate is profoundly dependent on the solvent used. acs.org A dramatic rate enhancement of approximately 1,400-fold was observed when changing the solvent from 1,2-dimethoxyethane (B42094) to dimethyl sulfoxide (B87167). acs.org This extreme sensitivity to the solvent environment underscores that, if used as a solvent itself, this compound would offer a reaction medium of moderate polarity with a Lewis basic oxygen atom, influencing the solubility and reactivity of dissolved reagents.

Application as a Chemical Probe in Mechanistic Organic Chemistry

The specific reactivity of this compound makes it an excellent chemical probe for investigating reaction mechanisms, particularly prototropic rearrangements and solvent effects.

A seminal study investigated the base-catalyzed isomerization of allyl ethers to their propenyl analogs using potassium t-butoxide. acs.org This work used several substrates, including this compound, to probe how the reaction rate is influenced by the solvent. The findings were striking and provided deep mechanistic insight into the role of the solvent in activating the base and stabilizing the transition state.

| Substrate | Base System | Solvent | Reaction Half-Time (at 25°C) | Rate Enhancement in DMSO | Reference |

| Allyl phenyl ether | 0.66 M K-t-Bu | 1,2-Dimethoxyethane (DME) | ~160 minutes | - | acs.org |

| Allyl phenyl ether | 0.05 M K-t-Bu | Dimethyl sulfoxide (DMSO) | ~1.5 minutes | ~1,400x | acs.org |

This table illustrates the profound solvent effect on the isomerization rate, a key mechanistic finding from studies involving allyl ethers.

Further research highlighted the relative inertness of this compound to isomerization under conditions that readily isomerize allyl n-hexyl sulfide (B99878). annualreviews.org This comparison, where only the heteroatom is changed from oxygen to sulfur, provides valuable data on how electronics and the nature of the heteroatom influence the acidity of the adjacent allylic protons and the stability of the carbanionic intermediate. annualreviews.org Such comparative studies are fundamental to mechanistic chemistry, allowing researchers to isolate and understand specific electronic and structural effects.

Future Research Directions and Emerging Trends in Allyl N Hexyl Ether Chemistry

Exploration of Novel Catalytic Systems for Ether Functionalization

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, aiming to enhance reaction efficiency, selectivity, and sustainability. For the functionalization of ethers like allyl N-hexyl ether, research is moving beyond traditional methods towards more sophisticated catalytic approaches.

Ruthenium-Based Catalysts: Ruthenium catalysts have shown promise in the C-H functionalization of various organic molecules. nih.govresearchgate.netmdpi.com Future research could explore the use of ruthenium complexes for the direct, regioselective functionalization of the allylic or alkyl C-H bonds in this compound. This would open up new pathways to introduce diverse functional groups without the need for pre-functionalized substrates, representing a more atom-economical approach. nih.gov For instance, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has been demonstrated, and similar principles could potentially be adapted for the selective functionalization of the hexyl chain of this compound. nih.gov

Palladium-Based Catalysts: Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org In the context of this compound, novel palladium catalytic systems could be developed for advanced cross-coupling reactions. rsc.orgnih.gov For example, enantioselective palladium-catalyzed allylic substitution reactions could be employed to introduce chirality into molecules derived from this compound, which is of significant interest in the synthesis of pharmaceuticals and other bioactive compounds. acs.org Furthermore, palladium catalysts could be used to directly activate the allylic C-O bond for reactions with a variety of nucleophiles. researchgate.net

Rhodium-Based Catalysts: Rhodium catalysts are known for their ability to catalyze a wide range of organic transformations, including C-H activation and allylation reactions. researchgate.netmdpi.comrsc.orgnih.gov The exploration of rhodium-based systems could lead to new methods for the regioselective allylation of nucleophiles using this compound as the allylating agent. Additionally, rhodium-catalyzed C-H functionalization could offer alternative strategies for modifying the structure of this compound at positions that are traditionally difficult to access. nih.gov

Iron-Based Catalysts: As a low-cost, abundant, and environmentally benign metal, iron has garnered significant attention as a catalyst. iwu.eduresearchgate.netacs.org The development of iron-based catalytic systems for the synthesis and functionalization of this compound presents a promising avenue for greener chemistry. acs.org For instance, iron(III) p-toluenesulfonate has been shown to be an effective catalyst for the allylation of acetals to form homoallyl ethers. iwu.edu Similar iron-based systems could be investigated for the efficient and selective synthesis of this compound itself or for its subsequent functionalization. researchgate.net

A comparative table of potential catalytic systems for this compound functionalization is presented below:

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Ruthenium | Direct C-H functionalization of allylic or alkyl positions. | High atom economy, novel reactivity. |

| Palladium | Enantioselective allylic substitution, cross-coupling reactions. | High selectivity, broad substrate scope. |

| Rhodium | Regioselective allylation, C-H activation. | Diverse reactivity, potential for novel transformations. |

| Iron | Greener synthesis and functionalization pathways. | Low cost, abundant, environmentally benign. |

Integration into Continuous Flow Chemistry Protocols

Continuous flow chemistry, or microreactor technology, is a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous production. chimia.chrsc.orgkrishisanskriti.orgresearchgate.netkth.seresearchgate.netspringernature.comnih.gov This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. chimia.chrsc.orgkrishisanskriti.orgresearchgate.netkth.seresearchgate.netspringernature.comnih.gov

Advanced In-Situ Spectroscopic and Analytical Monitoring Techniques

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. Advanced in-situ spectroscopic techniques are increasingly being applied to gain deeper insights into reaction mechanisms.

Raman Spectroscopy: In-situ Raman spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. mdpi.comresearchgate.netkoreascience.krjasco-global.com Its low sensitivity to water and the ability to use fiber-optic probes make it well-suited for monitoring reactions in various environments. mdpi.com For the synthesis of this compound, in-situ Raman spectroscopy could be used to track the consumption of reactants and the formation of the product by monitoring characteristic vibrational modes. koreascience.krjasco-global.com This real-time data can be used to determine reaction kinetics and endpoints with high precision.

Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, in-situ IR spectroscopy can provide valuable information about the progress of a reaction by monitoring changes in the vibrational modes of functional groups. Attenuated Total Reflectance (ATR) probes are commonly used for in-situ IR monitoring of liquid-phase reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in NMR technology have enabled its use for in-situ reaction monitoring. This allows for the direct observation of all soluble species in a reaction mixture, providing a comprehensive picture of the reaction progress.

The integration of these advanced analytical techniques with both batch and continuous flow syntheses of this compound will enable a more fundamental understanding of the underlying chemical processes, leading to more efficient and robust synthetic methods.

Application of Data Science and Machine Learning in Ether Chemistry

Predictive Modeling: Machine learning models can be trained on existing datasets of chemical reactions to predict the yield or selectivity of a new reaction. chemrxiv.orgucla.eduwiley.comresearchgate.netrjptonline.org For the synthesis of this compound, an ML model could be developed to predict the reaction yield under different conditions (e.g., temperature, catalyst, solvent), thereby accelerating the optimization process. chemrxiv.org These models can learn complex relationships between reaction parameters and outcomes that may not be immediately obvious to a human chemist. wiley.com

Reaction Optimization: Machine learning algorithms, particularly those based on Bayesian optimization, can be used to efficiently explore the multi-dimensional parameter space of a chemical reaction to find the optimal conditions. arxiv.orgresearchgate.net This can significantly reduce the number of experiments required to optimize the synthesis of this compound, saving time and resources.

The synergy between experimental chemistry and data science holds immense potential for advancing the field of ether chemistry. By leveraging the power of data, researchers can accelerate the discovery and development of new synthetic methodologies for valuable compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for preparing allyl N-hexyl ether, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution between allyl bromide and hexanol under basic conditions. A method analogous to allyl phenyl ether synthesis involves using sodium hydride (NaH) as a base to deprotonate hexanol, followed by reaction with allyl bromide in anhydrous tetrahydrofuran (THF) at reflux . Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of allyl bromide to hexanol) and using catalysts like RhCl(PPh₃)₃ to enhance yield, as demonstrated in allyl ether cleavage studies . Purity can be improved via silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Fourier-transform infrared spectroscopy (FT-IR) identifies the ether linkage (C-O-C) at ~1100–1250 cm⁻¹ and allyl C=C stretch at ~1640 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) reveals:

- Allyl protons: δ 5.8–5.2 ppm (multiplet for CH₂=CH–)

- Hexyl chain: δ 1.5–0.8 ppm (methylene/methyl groups)

- Ether oxygen-adjacent CH₂: δ 3.4–3.6 ppm . High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 156.1514 (C₉H₁₈O⁺) .

Advanced Research Questions

Q. How do thermodynamic parameters influence the stability of this compound in Pd-catalyzed coupling reactions?

Computational studies on allyl phenyl ether show that van der Waals (vdW) complexes between allyl ethers and Pd(0) catalysts are enthalpically stabilized (~37 kJ/mol) but entropically disfavored, making them less stable under low-concentration conditions . For this compound, Gibbs free energy calculations (DFT) are critical to identify the resting state (reactants vs. π-complex) and optimize catalytic turnover . Entropic penalties may necessitate higher catalyst loading or solvent polarity adjustments to stabilize intermediates .

Q. What methodologies determine reactivity ratios in copolymerization of this compound with electron-deficient monomers?

The Fineman-Ross (F-R) and Kelen-Tüdős (K-T) methods calculate reactivity ratios (r₁, r₂) from low-conversion data. For example, allyl polyethylene glycol ether (r₁ = 0.33) and maleic anhydride (r₂ = 0.05) show strong bias toward alternating copolymers due to the allyl group’s low reactivity . Similar analysis for this compound would involve monitoring monomer consumption via GC or NMR and fitting data to the Mayo-Lewis equation to predict copolymer composition .

Q. How can computational modeling predict degradation pathways of this compound under acidic or oxidative conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) reveal that acid hydrolysis proceeds via protonation of the ether oxygen, followed by cleavage to form hexanol and allyl alcohol . Oxidative pathways (e.g., with SeO₂) may generate epoxides or carbonyl derivatives, as seen in allyl glycidyl ether studies . Transition state analysis (TSA) identifies energy barriers for degradation, guiding experimental design to stabilize the compound .

Q. What role does this compound play in modifying polymer crosslinking efficiency?

Allyl ethers act as crosslinkers in radical polymerization due to their pendant double bonds. For instance, allyl glycidyl ether enhances epoxy resin toughness by forming interpenetrating networks . In this compound, the hexyl chain may reduce glass transition temperature (T₉) while maintaining thermal stability. Rheological studies (e.g., gelation time via oscillatory shear) quantify crosslink density .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.